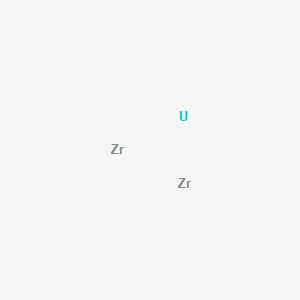

Uranium--zirconium (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Uranium-zirconium (1/2) is a binary alloy composed of uranium and zirconium in a 1:2 ratio. This compound is significant in the field of nuclear materials, particularly for its application in advanced fast reactors. The alloy exhibits unique properties due to the combination of uranium’s high atomic weight and zirconium’s excellent corrosion resistance and mechanical strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uranium-zirconium alloys are typically prepared through arc-melting or powder metallurgy techniques. In arc-melting, uranium and zirconium metals are melted together in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the alloy . Powder metallurgy involves mixing uranium and zirconium powders, compacting them, and then sintering at high temperatures to achieve the desired alloy composition .

Industrial Production Methods: Industrial production of uranium-zirconium alloys often involves the use of high-purity uranium and zirconium metals. The metals are melted in a vacuum or inert gas atmosphere to avoid contamination. The molten alloy is cast into ingots, which are then processed through rolling or extrusion to achieve the desired shape and size .

Chemical Reactions Analysis

Types of Reactions: Uranium-zirconium alloys undergo various chemical reactions, including oxidation, reduction, and phase transformations. Oxidation occurs when the alloy is exposed to oxygen or water vapor at high temperatures, forming uranium oxides and zirconium oxides . Reduction reactions can occur in the presence of reducing agents like hydrogen, leading to the formation of uranium hydrides and zirconium hydrides .

Common Reagents and Conditions:

Oxidation: Oxygen or water vapor at temperatures above 900 K.

Reduction: Hydrogen gas at elevated temperatures.

Phase Transformations: High-temperature annealing to induce phase changes between body-centered cubic and other crystal structures.

Major Products:

Oxidation: Uranium dioxide (UO₂), zirconium dioxide (ZrO₂).

Reduction: Uranium hydride (UH₃), zirconium hydride (ZrH₂).

Scientific Research Applications

Uranium-zirconium alloys have extensive applications in scientific research, particularly in the field of nuclear energy. They are used as fuel materials in advanced fast reactors due to their high thermal conductivity and compatibility with liquid sodium coolants . Additionally, these alloys are studied for their potential use in space nuclear power systems and research reactors . The unique properties of uranium-zirconium alloys make them suitable for high-temperature applications and radiation environments .

Mechanism of Action

The mechanism of action of uranium-zirconium alloys in nuclear reactors involves their ability to sustain nuclear fission reactions. Uranium atoms undergo fission when bombarded with neutrons, releasing a significant amount of energy. Zirconium acts as a structural material, providing mechanical strength and corrosion resistance. The alloy’s high thermal conductivity ensures efficient heat transfer, while its phase stability at high temperatures maintains structural integrity .

Comparison with Similar Compounds

Uranium-Molybdenum (1/2): Similar to uranium-zirconium, this alloy is used in nuclear reactors but has different thermal and mechanical properties.

Uranium-Silicon (1/2): Used in nuclear fuel applications, offering high thermal conductivity and stability.

Uniqueness: Uranium-zirconium alloys are unique due to their combination of high atomic weight, excellent corrosion resistance, and mechanical strength. This makes them particularly suitable for advanced fast reactors and high-temperature applications .

Properties

CAS No. |

12166-76-6 |

|---|---|

Molecular Formula |

UZr2 |

Molecular Weight |

420.48 g/mol |

IUPAC Name |

uranium;zirconium |

InChI |

InChI=1S/U.2Zr |

InChI Key |

NBWXXYPQEPQUSB-UHFFFAOYSA-N |

Canonical SMILES |

[Zr].[Zr].[U] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)

![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)

![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)